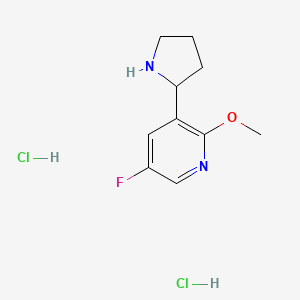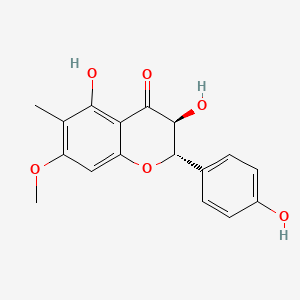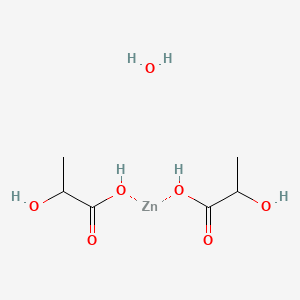
(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol is an organic compound with the molecular formula C13H22O It is characterized by a cyclohexene ring substituted with a methanol group and a 4-methylpenten-3-yl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol typically involves the reaction of cyclohexene with a suitable alkylating agent to introduce the 4-methylpenten-3-yl group. The reaction conditions often include the use of a strong base to deprotonate the cyclohexene, followed by the addition of the alkylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be used to facilitate the alkylation reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The double bonds in the cyclohexene ring and the side chain can be reduced to form saturated compounds.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-al (aldehyde) or 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-oic acid (carboxylic acid).
Reduction: Formation of 4-(4-Methylpentyl)cyclohexane-1-methanol.
Substitution: Formation of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-halide.
Applications De Recherche Scientifique
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-al
- 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-oic acid
- 4-(4-Methylpentyl)cyclohexane-1-methanol
Uniqueness
4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring with a methanol group and a 4-methylpenten-3-yl side chain makes it a versatile compound with potential applications across various fields. The presence of both unsaturated and hydroxyl functional groups allows for diverse chemical reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H22O |
|---|---|
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
[4-(4-methylpent-1-en-3-yl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O/c1-4-13(10(2)3)12-7-5-11(9-14)6-8-12/h4,7,10-11,13-14H,1,5-6,8-9H2,2-3H3 |
Clé InChI |
VUSLNBHTGSEFRW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C=C)C1=CCC(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(furan-2-yl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B13834010.png)


![4-[(2-Bromoacetyl)amino]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B13834058.png)




![1-[5-Fluoro-2-[(4-methoxyphenyl)methoxy]phenyl]ethanamine](/img/structure/B13834089.png)


![7-[(Hydroxy-2-thienyl-3-thienylacetyl)oxy]-9,9-dimethyl-3-Oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide](/img/structure/B13834108.png)


